(R)-1-(4-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride
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Overview
Description
®-1-(4-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a fluorobenzyl group attached to a pyrrolidine ring, which is further linked to an amine group. This compound is often used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrrolidine ring.
Formation of the Amine Group: The amine group is introduced through a reductive amination reaction, where an appropriate amine precursor is reduced to form the desired amine group.
Industrial Production Methods
Industrial production of ®-1-(4-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorobenzyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
®-1-(4-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(4-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride: Similar structure with a chlorine atom instead of fluorine.
®-1-(4-Methylbenzyl)pyrrolidin-3-aminedihydrochloride: Contains a methyl group instead of fluorine.
®-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride: Features a bromine atom instead of fluorine.
Uniqueness
®-1-(4-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H/t11-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEZYLVPEAGIBW-NVJADKKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC=C(C=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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